Thermodynamic Tautomer Stability: 2H-Indazole vs. 1H-Indazole Free Energy Difference
The 2H-indazole annular tautomer, which defines the core structure of 2,3,7-Trimethyl-2H-indazole, is thermodynamically less stable than the 1H-indazole tautomer by 3.6 kcal mol⁻¹ as determined by MP2-6-31G** ab initio calculations [1]. An independent study reports a free energy difference of approximately 2.3 kcal/mol favoring the 1H form . This energetic relationship is inverted only when specific substituent patterns or metal coordination stabilize the 2H configuration. This means any 1H-indazole isomer (e.g., 1,3,7-trimethyl-1H-indazole) is fundamentally a different chemical entity with distinct ground-state electronic properties.
| Evidence Dimension | Thermodynamic stability (free energy difference between annular tautomers) |
|---|---|
| Target Compound Data | 2H-indazole tautomer: 0 kcal/mol (reference) |
| Comparator Or Baseline | 1H-indazole tautomer: more stable by 2.3–3.6 kcal/mol |
| Quantified Difference | ΔΔG = 2.3–3.6 kcal/mol favoring 1H-tautomer |
| Conditions | MP2-6-31G** calculations (gas phase); experimental free energy determinations |
Why This Matters
The 2.3–3.6 kcal/mol stability difference means that synthetic routes to 2H-indazoles require specific regioselective methylation strategies; a procurement officer who purchases a 1H-indazole isomer thinking it is functionally equivalent will obtain a compound with fundamentally different reactivity and biological recognition properties.
- [1] Alkorta, I.; Elguero, J. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. J. Chem. Soc., Perkin Trans. 2 1996, 57–60. View Source
